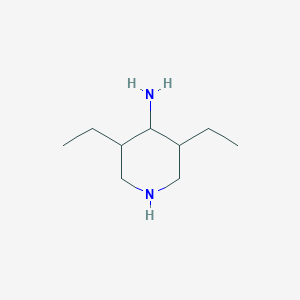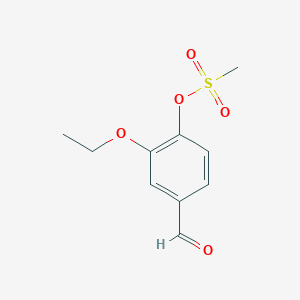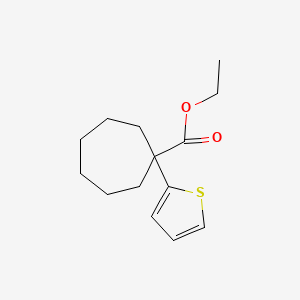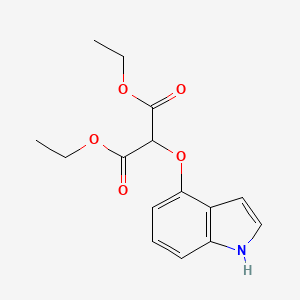![molecular formula C8H6IN3OS B8528077 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or iodine monochloride under controlled conditions.
Carboxylation: The carboxylic acid amide group can be introduced through reactions with carboxylic acid derivatives or by direct amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Analyse Chemischer Reaktionen
Types of Reactions
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine and amino groups allows for specific binding interactions, which can modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Iodo-substituted Heterocycles: Compounds with iodine atoms in different positions or on different heterocyclic cores.
Amino-substituted Heterocycles: Compounds with amino groups on various heterocyclic frameworks.
Uniqueness
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is unique due to the specific combination of functional groups and the thieno[3,2-c]pyridine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C8H6IN3OS |
|---|---|
Molekulargewicht |
319.12 g/mol |
IUPAC-Name |
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6IN3OS/c9-5-1-3-6(14-5)4(8(11)13)2-12-7(3)10/h1-2H,(H2,10,12)(H2,11,13) |
InChI-Schlüssel |
PBTVRZGUGPNGRG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC2=C1C(=NC=C2C(=O)N)N)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
![Ethyl [(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)sulfanyl]acetate](/img/structure/B8528031.png)
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
methanone](/img/structure/B8528042.png)



![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl benzoate](/img/structure/B8528065.png)


